molecular formula C5H12OS2 B12725626 3-Ethoxypropane-1,2-dithiol CAS No. 90325-02-3

3-Ethoxypropane-1,2-dithiol

Cat. No.: B12725626
CAS No.: 90325-02-3
M. Wt: 152.3 g/mol
InChI Key: LORHLLCTYJFTJA-UHFFFAOYSA-N
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Description

General Context of Aliphatic Dithiols in Organic Synthesis

Aliphatic dithiols are polyfunctional organic compounds that have gained considerable importance in technical organic chemistry. google.com One of their most classic and vital roles is in the protection of carbonyl groups. Dithiols, such as ethane-1,2-dithiol and propane-1,3-dithiol, react with aldehydes and ketones in the presence of an acid catalyst to form cyclic dithioacetals (1,3-dithiolanes and 1,3-dithianes, respectively). organic-chemistry.org This transformation is not only a robust method for protecting carbonyls but also foundational to the concept of "umpolung" or polarity inversion, where the normally electrophilic carbonyl carbon is converted into a nucleophilic species after deprotonation.

Beyond protective group chemistry, aliphatic dithiols are crucial in materials science. They have been widely used to stabilize dispersions of metal nanoparticles, particularly gold, in organic solvents. case.edu The thiol groups form strong coordinate bonds with the metal surface, creating a self-assembled monolayer that prevents aggregation and allows for the tuning of nanoparticle size and properties. case.edu Furthermore, the development of new synthetic methods, such as the one-pot reaction of acrylamides with elemental sulfur, continues to expand the toolkit for creating diversely substituted aliphatic thiols for various applications. rsc.org

Structural Significance of Vicinal Dithiols and their Derivatives

The defining feature of 3-Ethoxypropane-1,2-dithiol is its vicinal dithiol arrangement, where the two sulfhydryl groups are located on adjacent carbon atoms. This proximity is of profound importance in biochemistry, particularly in the context of protein function and redox signaling. springermedizin.deacs.org Proteins containing this motif, known as vicinal dithiol-containing proteins (VDPs), are central to maintaining cellular redox homeostasis. acs.orgresearchgate.net The reversible oxidation of the two neighboring thiols to form a cyclic disulfide bond is a fundamental mechanism in the catalytic cycles of redoxin enzymes and is implicated in broader redox buffering. springermedizin.defrontiersin.org

This dithiol-disulfide interconversion allows VDPs to act as redox switches, modulating protein structure and function in response to the cellular environment. frontiersin.org Research indicates that between 5-15% of thiols on mitochondrial proteins are vicinal dithiols, and they are especially susceptible to oxidation by reactive oxygen species like hydrogen peroxide. nih.gov This reactivity makes them key players in antioxidant defense and signaling pathways. nih.gov The unique chemical nature of the vicinal dithiol moiety has also enabled the development of specific chemical probes, such as those based on phenylarsine (B13959437) oxide (PAO), which can selectively bind to and help identify and quantify these important proteins in complex biological samples. nih.gov

Overview of Research Trajectories for Alkyl Dithiol Compounds

Modern research into alkyl dithiols is expanding far beyond their traditional roles, pushing into advanced materials, polymer science, and sophisticated biological applications. A significant area of development is in the field of "click chemistry," where the high efficiency and specificity of the thiol-ene and thiol-yne reactions are leveraged. google.com These reactions allow for the modular construction of complex polymers, hydrogels, and other materials under mild conditions. google.comacs.org For instance, visible-light-induced dithiol-ene reactions are being used to create functional monomers from renewable resources for the synthesis of high-performance polyamides. acs.org This approach highlights a trend toward more sustainable and atom-economical chemical processes. rsc.org

In materials science, the ability of dithiols to form self-assembled monolayers on surfaces continues to be a fertile ground for innovation. google.com Research focuses on designing dithiol molecules with specific structures to precisely control the properties of surfaces, creating tailored functionalities for applications in electronics, sensors, and biocompatible coatings. researchgate.netsolubilityofthings.comscholarsresearchlibrary.com

Another major research trajectory involves the development of advanced probes for biological imaging. Building on the unique reactivity of vicinal dithiols, scientists are designing ratiometric fluorescent probes that allow for the quantitative and dynamic tracing of VDPs in living cells. acs.orgresearchgate.net These tools provide unprecedented insight into the subcellular distribution and real-time changes of these redox-active proteins, helping to unravel their roles in health and disease. acs.orgresearchgate.net The convergence of synthetic chemistry, materials science, and biology continues to drive the discovery of new applications and a deeper understanding of alkyl dithiol compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90325-02-3

Molecular Formula

C5H12OS2

Molecular Weight

152.3 g/mol

IUPAC Name

3-ethoxypropane-1,2-dithiol

InChI

InChI=1S/C5H12OS2/c1-2-6-3-5(8)4-7/h5,7-8H,2-4H2,1H3

InChI Key

LORHLLCTYJFTJA-UHFFFAOYSA-N

Canonical SMILES

CCOCC(CS)S

Origin of Product

United States

Synthetic Routes to 3 Ethoxypropane 1,2 Dithiol and Analogous Dithiols

Strategies for the Preparation of Aliphatic Dithiols

The preparation of aliphatic dithiols can be achieved through several established synthetic pathways. Common strategies include the conversion of dihalides, the ring-opening of epoxides, and the reduction of disulfides. The choice of method often depends on the availability of starting materials, desired stereochemistry, and the presence of other functional groups in the molecule.

One prevalent method involves the reaction of a suitable di-electrophile, such as a dihalide or a di-tosylate, with a sulfur nucleophile. For instance, alkyl dihalides can react with thiourea (B124793) to form an isothiouronium salt, which is then hydrolyzed under basic conditions to yield the corresponding dithiol. Another common sulfur source is sodium hydrosulfide (B80085) (NaSH).

For a vicinal dithiol like 3-Ethoxypropane-1,2-dithiol, the most direct and widely applicable synthetic methodology involves the ring-opening of a corresponding epoxide precursor. The starting material for this route is 3-ethoxy-2,3-epoxypropane, commonly known as glycidyl (B131873) ethyl ether. This approach is favored due to the high reactivity of the strained epoxide ring towards nucleophiles and the stereochemical control it can offer. nih.gov

The synthesis can proceed via a two-step sequence:

Ring-opening of the epoxide: The epoxide is treated with a sulfur-containing nucleophile. A common choice is thiourea, which attacks the epoxide ring to form an intermediate thiiranium ion, followed by the attack of a second equivalent of the nucleophile or subsequent rearrangement and hydrolysis. A more direct approach uses reagents like potassium thioacetate (B1230152) or thiolates, which open the ring to form a β-hydroxy thioester or thioether. arkat-usa.org The base-catalyzed ring-opening of epoxides with thiol nucleophiles is a particularly efficient process, often referred to as thiol-epoxy 'click' chemistry due to its high efficiency, regioselectivity, and mild reaction conditions. rsc.orgresearchgate.netresearchgate.net

Conversion to the dithiol: The intermediate from the ring-opening step is then converted to the final dithiol. For example, if thioacetic acid is used in the first step, the resulting di-thioacetate can be hydrolyzed under acidic or basic conditions to yield the dithiol.

An alternative strategy starts from the corresponding diol, 3-ethoxypropane-1,2-diol. guidechem.comsigmaaldrich.com The diol can be converted to a di-tosylate or di-mesylate, which then undergoes nucleophilic substitution with a sulfur nucleophile like sodium thiocyanate (B1210189) or sodium trithiocarbonate, followed by hydrolysis or reduction to give the dithiol.

Synthesis of Dithiol Precursors and Intermediates

The successful synthesis of this compound relies on the efficient preparation of key precursors and intermediates. Epoxides are particularly crucial intermediates in the synthesis of vicinal dithiols. nih.gov

Epoxide Precursors: The primary precursor for this compound is 3-ethoxy-2,3-epoxypropane (glycidyl ethyl ether) . This epoxide is readily synthesized from epichlorohydrin (B41342) and ethanol (B145695) under basic conditions, typically using a phase-transfer catalyst to improve reaction efficiency.

Thioether and Disulfide Intermediates: During the synthesis, various sulfur-containing intermediates can be formed. The reaction of an epoxide with a thiol nucleophile leads to the formation of a β-hydroxy thioether. arkat-usa.orgumich.edu For example, reacting glycidyl ethyl ether with a thiol (R-SH) would yield a hydroxy thioether intermediate.

Disulfides can also serve as stable, less odorous precursors for generating thiolates in situ. rsc.org For instance, a disulfide (RSSR) can be reduced with an agent like sodium borohydride (B1222165) to generate the thiolate anion (RS⁻), which then acts as the nucleophile for the epoxide ring-opening. rsc.org This method avoids the premature oxidation of volatile and reactive thiols. rsc.org The table below summarizes a typical reaction for the regioselective ring-opening of epoxides with thiols, a reaction analogous to a key step in synthesizing the target dithiol.

Epoxide SubstrateThiol NucleophileConditionsProductYield (%)Reference
Propylene OxideThiophenolWater, 70°C, 5h1-(Phenylthio)propan-2-ol87 arkat-usa.org
Cyclohexene OxideThiophenolWater, 70°C, 5h2-(Phenylthio)cyclohexan-1-ol92 arkat-usa.org
Styrene OxideThiophenolWater, 70°C, 5h2-Phenyl-2-(phenylthio)ethan-1-ol90 (mixture of regioisomers) arkat-usa.org

Emerging Synthetic Techniques for Functionalized Dithiol Systems

Modern synthetic chemistry offers several advanced techniques for the preparation of functionalized dithiols, focusing on efficiency, selectivity, and milder reaction conditions.

Thiol-Epoxy "Click" Chemistry: As mentioned, the base-catalyzed reaction between a thiol and an epoxide is now widely recognized as a "click" reaction. researchgate.net This is due to its high yields, simple reaction conditions (often proceeding at room temperature without a catalyst), lack of significant byproducts, and high regioselectivity. rsc.orgresearchgate.net This methodology is highly applicable for converting glycidyl ethyl ether into a precursor for this compound. The reaction can be catalyzed by a variety of bases, from simple amines to stronger inorganic bases.

Multi-component Reactions: Emerging strategies include multi-component reactions (MCRs) that allow for the construction of complex molecules in a single step. For instance, triflic acid-promoted MCRs involving diazo compounds, carbon disulfide, and amines have been developed for the synthesis of functionalized dithiocarbamates, which can be precursors to dithiols. researchgate.net

Flow Chemistry: Continuous-flow synthesis is another emerging technique that offers advantages in safety, scalability, and reaction control, particularly for reactions involving hazardous or unstable intermediates. The synthesis of thioesters and thioethers, which can be intermediates in dithiol synthesis, has been successfully adapted to flow systems, allowing for rapid and efficient production. organic-chemistry.org

Catalytic Methods: The development of new catalysts continues to advance the synthesis of sulfur-containing compounds. For example, metal-catalyzed cross-coupling reactions and direct arylation via C-H functionalization are powerful tools for creating complex molecules with thiol groups. researchgate.net While more commonly applied to aromatic systems, the principles can inspire new catalytic approaches for aliphatic dithiols.

Chemical Reactivity and Transformation Mechanisms of 3 Ethoxypropane 1,2 Dithiol

Cyclization Reactions: Formation of Dithiolanes and Related Heterocycles

Vicinal dithiols like 3-ethoxypropane-1,2-dithiol readily undergo cyclization reactions with various electrophiles to form five-membered heterocyclic rings. These reactions are fundamental in synthetic organic chemistry, particularly for the protection of carbonyl groups.

This compound reacts with aldehydes and ketones to form 1,3-dithiolane (B1216140) derivatives, which are a type of thioacetal. organic-chemistry.orgwikipedia.org This reaction, known as thioacetalization, is a widely used method for protecting carbonyl groups in multi-step syntheses. researchgate.net Thioacetals are generally stable under both acidic and basic conditions that would typically cleave their oxygen-containing counterparts (acetals and ketals). researchgate.netkyoto-u.ac.jp

The reaction is typically catalyzed by a Brønsted or Lewis acid. organic-chemistry.org The presence of an acid catalyst facilitates the departure of the carbonyl oxygen as a water molecule. A variety of catalysts can be employed to promote this transformation, demonstrating high efficiency and chemoselectivity, especially for aldehydes. organic-chemistry.orgresearchgate.net

Table 1: Thioacetalization of Carbonyl Compounds with this compound
Carbonyl CompoundProduct NameReaction Conditions
Aldehyde (R-CHO)2-Alkyl-4-(ethoxymethyl)-1,3-dithiolaneAcid catalyst (e.g., BF₃·OEt₂, TsOH)
Ketone (R-CO-R')2,2-Dialkyl-4-(ethoxymethyl)-1,3-dithiolaneAcid catalyst (e.g., BF₃·OEt₂, TsOH)

The mechanism for the acid-catalyzed formation of a 1,3-dithiolane from this compound and a carbonyl compound proceeds through several key steps:

Carbonyl Activation: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: One of the nucleophilic thiol groups of this compound attacks the activated carbonyl carbon. This results in the formation of a hemithioacetal intermediate.

Formation of Thionium (B1214772) Ion: The hydroxyl group of the hemithioacetal is protonated by the acid catalyst, forming a good leaving group (water). Subsequent elimination of water generates a resonance-stabilized thionium ion.

Intramolecular Cyclization: The second thiol group, now positioned favorably, acts as an intramolecular nucleophile, attacking the electrophilic carbon of the thionium ion.

Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the stable five-membered 1,3-dithiolane ring.

Oxidation Pathways of Vicinal Dithiols and their Cyclic Derivatives

The sulfur atoms in this compound are in their most reduced state (-2) and are susceptible to oxidation. The oxidation products vary depending on the oxidant used and the reaction conditions.

The mild oxidation of vicinal dithiols leads to the formation of a cyclic disulfide. libretexts.org In the case of this compound, this intramolecular oxidation yields 4-(ethoxymethyl)-1,2-dithiolane, a five-membered ring containing a sulfur-sulfur bond. This conversion is a redox reaction where the two thiol groups are oxidized. libretexts.org A variety of oxidizing agents, including iodine (I₂) and oxygen (O₂), can effect this transformation.

Further oxidation of the disulfide bond can occur with stronger oxidizing agents, leading to higher oxidation states of sulfur, such as thiosulfinates (R-S(O)-S-R) and subsequently thiosulfonates (R-S(O)₂-S-R). However, selective formation of these higher oxidation states can be challenging.

Selective oxidation of the sulfur atoms in the corresponding thioacetal (dithiolane) can be achieved to produce sulfoxides. The oxidation of sulfides to sulfoxides is a common transformation, but care must be taken to avoid over-oxidation to the corresponding sulfone (R-SO₂-R'). nih.govorganic-chemistry.org

Hydrogen peroxide (H₂O₂) is a common "green" oxidant used for this purpose, often in the presence of a catalyst or in solvents like glacial acetic acid, which can facilitate selective mono-oxidation. nih.govjsynthchem.com The reaction conditions, such as temperature, reaction time, and the stoichiometry of the oxidant, are critical for achieving high selectivity for the sulfoxide (B87167) over the sulfone. nih.gov

Table 2: Oxidation Products of this compound and its Derivatives
Starting MaterialOxidizing AgentMajor Product
This compoundMild (e.g., I₂, air)4-(ethoxymethyl)-1,2-dithiolane (Cyclic Disulfide)
4-(ethoxymethyl)-1,3-dithiolane derivativeControlled (e.g., H₂O₂, m-CPBA)Corresponding Sulfoxide
4-(ethoxymethyl)-1,3-dithiolane derivativeStrong/Excess (e.g., H₂O₂, KMnO₄)Corresponding Sulfone

Nucleophilic and Electrophilic Reactivity at Sulfur Centers

The sulfur atoms in this compound are highly nucleophilic, a characteristic property of thiols. msu.edulibretexts.org This nucleophilicity is central to their reactivity with a wide range of electrophiles.

The conjugate bases of thiols, known as thiolates (R-S⁻), are even more potent nucleophiles and are easily formed by treating the dithiol with a base. libretexts.org These thiolates readily participate in Sₙ2 reactions with electrophiles like alkyl halides to form thioethers. For this compound, reaction with an alkyl halide can result in mono- or di-alkylation at the sulfur centers.

Another important reaction involving the nucleophilicity of thiols is thiol-disulfide exchange. libretexts.orgnih.gov In this reversible reaction, a thiolate anion attacks a disulfide bond, cleaving it and forming a new disulfide bond. This process is crucial in biological systems for the formation and rearrangement of disulfide bonds in proteins. nih.gov

While the sulfur in a thiol is primarily nucleophilic, the sulfur atoms in its oxidized form, the disulfide, can act as electrophiles. The sulfur-sulfur bond is susceptible to attack by other nucleophiles, including other thiolates, leading to the exchange reaction mentioned above. nih.govnih.gov

Table 3: Reactivity at Sulfur Centers of this compound
Reaction TypeReactant/SubstrateProduct TypeRole of Sulfur
Sₙ2 AlkylationAlkyl Halide (R-X)ThioetherNucleophile
ThioacetalizationAldehyde/Ketone1,3-DithiolaneNucleophile
Thiol-Disulfide ExchangeDisulfide (R-S-S-R)Mixed DisulfideNucleophile
Nucleophilic Attack(from its cyclic disulfide form)Cleaved DisulfideElectrophile

Alkylation and Acylation of Thiol Groups

The chemical behavior of this compound is largely dictated by the nucleophilic nature of its two thiol (-SH) groups. These sulfur atoms possess lone pairs of electrons, making them reactive towards a variety of electrophiles. Alkylation and acylation are fundamental transformations for thiols, leading to the formation of thioethers and thioesters, respectively.

Alkylation:

The thiol groups of this compound can be readily alkylated by treatment with alkyl halides or other alkylating agents in the presence of a base. The base serves to deprotonate the thiol, forming a more nucleophilic thiolate anion. This thiolate then attacks the electrophilic carbon of the alkylating agent in a nucleophilic substitution reaction, typically following an SN2 mechanism. Given the presence of two thiol groups, this reaction can proceed in a stepwise manner, allowing for the potential formation of mono- or di-alkylated products, depending on the stoichiometry of the reagents.

The general mechanism for the alkylation of a thiol is as follows:

Deprotonation: The thiol reacts with a base to form a thiolate anion.

Nucleophilic Attack: The thiolate anion attacks the alkylating agent, displacing a leaving group.

For this compound, the reaction with an alkyl halide (R-X) can be represented as:

Monoalkylation: HS-CH₂-CH(SH)-CH₂-O-CH₂-CH₃ + Base → ⁻S-CH₂-CH(SH)-CH₂-O-CH₂-CH₃ + R-X → R-S-CH₂-CH(SH)-CH₂-O-CH₂-CH₃

Dialkylation: R-S-CH₂-CH(SH)-CH₂-O-CH₂-CH₃ + Base → R-S-CH₂-CH(S⁻)-CH₂-O-CH₂-CH₃ + R-X → R-S-CH₂-CH(S-R)-CH₂-O-CH₂-CH₃

The choice of base and reaction conditions can influence the selectivity towards mono- or dialkylation. Common bases used for this transformation include sodium hydroxide, potassium carbonate, and sodium hydride.

Table 1: Representative Alkylation Reactions of Dithiols
ReactantAlkylating AgentBaseProduct
This compoundMethyl Iodide (CH₃I)Sodium Hydroxide (NaOH)3-Ethoxy-1,2-bis(methylthio)propane
This compoundBenzyl Bromide (BnBr)Potassium Carbonate (K₂CO₃)1,2-Bis(benzylthio)-3-ethoxypropane

Acylation:

Similarly, the thiol groups of this compound can undergo acylation when treated with acylating agents such as acyl chlorides or acid anhydrides. This reaction results in the formation of thioesters. The mechanism is analogous to that of alcohol acylation, involving nucleophilic attack of the sulfur atom on the carbonyl carbon of the acylating agent. A base, often a tertiary amine like triethylamine (B128534) or pyridine, is typically added to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.

The general reaction for the acylation of this compound with an acyl chloride (R-COCl) is:

HS-CH₂-CH(SH)-CH₂-O-CH₂-CH₃ + 2 R-COCl → R-C(=O)S-CH₂-CH(SC(=O)-R)-CH₂-O-CH₂-CH₃ + 2 HCl

Table 2: Representative Acylation Reactions of Dithiols
ReactantAcylating AgentBaseProduct
This compoundAcetyl Chloride (CH₃COCl)Triethylamine (Et₃N)S,S'-(3-ethoxypropane-1,2-diyl) di(ethanethioate)
This compoundBenzoyl Chloride (PhCOCl)PyridineS,S'-(3-ethoxypropane-1,2-diyl) di(benzothioate)

Role in Umpolung Chemistry

Umpolung, a German term for polarity inversion, is a powerful concept in organic synthesis that reverses the normal reactivity of a functional group. wikipedia.org In the context of carbonyl compounds, the carbonyl carbon is typically electrophilic. However, through the use of dithiol chemistry, the polarity of this carbon can be inverted, transforming it into a nucleophilic acyl anion equivalent. wikipedia.orgorganic-chemistry.org This strategy is famously exemplified in the Corey-Seebach reaction, which often utilizes 1,3-propanedithiol (B87085) to form a 1,3-dithiane (B146892) from an aldehyde. organic-chemistry.org

While this compound is a 1,2-dithiol and not the 1,3-dithiol typically used to form dithianes, it can react with aldehydes and ketones to form five-membered cyclic thioacetals known as 1,3-dithiolanes. nbinno.com The formation of a 1,3-dithiolane from this compound and an aldehyde (R-CHO) would proceed as follows:

HS-CH₂-CH(SH)-CH₂-O-CH₂-CH₃ + R-CHO → (4-(ethoxymethyl)-1,3-dithiolan-2-yl)-R

The key step in umpolung chemistry is the deprotonation of the carbon atom situated between the two sulfur atoms (the C2 position of the dithiane or dithiolane ring). youtube.com This proton is rendered acidic due to the ability of the adjacent sulfur atoms to stabilize the resulting carbanion. organic-chemistry.org

In the case of a 1,3-dithiolane formed from this compound, the acidity of the proton at the C2 position would be similarly enhanced. Treatment with a strong base, such as n-butyllithium (n-BuLi), can generate a lithiated dithiolane, which serves as a masked acyl anion. egyankosh.ac.in

Mechanism of Umpolung using a Dithiolane Derivative:

Thioacetal Formation: this compound reacts with an aldehyde to form the corresponding 1,3-dithiolane derivative.

Deprotonation: A strong base removes the acidic proton from the C2 position of the dithiolane ring, creating a nucleophilic carbanion.

Nucleophilic Attack: This carbanion can then react with various electrophiles, such as alkyl halides, epoxides, or other carbonyl compounds, to form a new carbon-carbon bond. organic-chemistry.org

Hydrolysis: The dithiolane group can be subsequently removed by hydrolysis, typically using a mercury(II) salt, to reveal the original carbonyl functionality, now bearing a new substituent. organic-chemistry.org

This theoretical application demonstrates how this compound could potentially be employed in umpolung strategies, providing a route to α-hydroxy ketones, 1,2-diketones, and other structures that are challenging to synthesize through conventional methods. organic-chemistry.org The presence of the ethoxy group on the dithiol backbone offers a point of functionalization that could influence the solubility and reactivity of the resulting dithiolane intermediates.

Coordination Chemistry of 3 Ethoxypropane 1,2 Dithiolate Ligands

Formation of Metal-Dithiolate Complexes

The formation of metal complexes with 3-ethoxypropane-1,2-dithiolate would likely proceed through established synthetic routes for other dithiolate complexes. Typically, the deprotonation of the two thiol groups in 3-ethoxypropane-1,2-dithiol by a suitable base would generate the dithiolate dianion. This in-situ generated ligand would then be reacted with a metal salt in an appropriate solvent.

Commonly, salt metathesis reactions are employed, where an alkali metal salt of the dithiolate reacts with a transition metal halide, resulting in the formation of the desired metal-dithiolate complex and an alkali metal halide precipitate. For instance, the reaction of a lithium or sodium salt of 3-ethoxypropane-1,2-dithiolate with a metal chloride, such as nickel(II) chloride or iron(II) chloride, would be a primary route to synthesize the corresponding square planar or tetrahedral complexes. The choice of solvent would be crucial to ensure the solubility of the reactants and the stability of the resulting complex.

Another potential synthetic pathway involves the reaction of the neutral dithiol with a low-valent metal precursor. For example, organometallic precursors or metal carbonyls can react with dithiols via oxidative addition, where the metal center is oxidized, and the dithiolate ligand coordinates.

The general reaction scheme can be summarized as follows:

HS-CH₂-CH(OCH₂CH₃)-CH₂-SH + 2 Base → ⁻S-CH₂-CH(OCH₂CH₃)-CH₂-S⁻ + 2 H-Base⁺ Mⁿ⁺Xₙ + ⁻S-CH₂-CH(OCH₂CH₃)-CH₂-S⁻ → [M(S-CH₂-CH(OCH₂CH₃)-CH₂-S)]ⁿ⁻² + 2 X⁻

Chelation Properties and Ligand Design Principles

3-Ethoxypropane-1,2-dithiolate is anticipated to act as a bidentate chelating ligand, coordinating to a metal center through its two sulfur donor atoms. This chelation would form a stable five-membered ring, a common and favorable arrangement in coordination chemistry. The presence of the ethoxy group on the ligand backbone introduces an additional functional element that could influence the properties of the resulting metal complexes.

The design principles for ligands based on 3-ethoxypropane-1,2-dithiolate would center on leveraging the electronic and steric effects of the ethoxy group. The electron-donating nature of the ether oxygen could subtly influence the electron density on the sulfur donors, thereby affecting the metal-ligand bond strength and the redox potential of the metal center.

Furthermore, the flexibility of the ethoxy group could allow for secondary interactions with the metal center or with adjacent ligands, potentially leading to unique coordination geometries or supramolecular assemblies. The stereochemistry of the chiral center at the second carbon of the propane (B168953) backbone could also be exploited to design stereospecific catalysts or chiral recognition agents.

Interactive Data Table: Expected Coordination Properties of 3-Ethoxypropane-1,2-dithiolate

PropertyExpected CharacteristicRationale
Coordination Mode Bidentate (S,S)Presence of two thiol groups capable of forming a stable chelate ring.
Chelate Ring Size 5-memberedCoordination through the two sulfur atoms of the 1,2-dithiol moiety.
Influence of Ethoxy Group Electronic modification of sulfur donors; potential for secondary interactions.The ether oxygen is an electron-donating group and can act as a hydrogen bond acceptor or weakly coordinate.
Potential Geometries Square planar, tetrahedral, octahedral (with multiple ligands)Dependent on the metal ion and its preferred coordination number.

Potential for Stabilization of Metal Oxidation States in Dithiolate Complexes

Dithiolate ligands are well-known for their ability to stabilize a wide range of metal oxidation states, a feature attributed to the soft nature of the sulfur donor atoms and the potential for redox activity within the ligand itself. wikipedia.orgacs.org The sulfur atoms can effectively delocalize electron density, thereby accommodating both electron-rich and electron-poor metal centers. acs.orgnih.gov

For complexes of 3-ethoxypropane-1,2-dithiolate, it is hypothesized that the ligand would similarly be capable of stabilizing various oxidation states of coordinated metals. The π-donor capability of the thiolate groups is crucial in stabilizing higher metal oxidation states. wikipedia.org For instance, in enzymes like cytochrome P450, thiolate ligands are known to stabilize high-valent iron species. wikipedia.org

Conversely, the ligand framework can also participate in redox processes, accepting electron density from the metal and stabilizing lower oxidation states. This non-innocent behavior of dithiolate ligands, where the ligand itself can be oxidized or reduced, is a key aspect of their coordination chemistry. acs.orgudel.edu The presence of the ethoxy group in 3-ethoxypropane-1,2-dithiolate could fine-tune these redox properties. The inductive effect of the ethoxy group might subtly alter the energy levels of the ligand's molecular orbitals, thereby influencing the ease with which the complex can undergo oxidation or reduction.

Interactive Data Table: Potential for Stabilization of Metal Oxidation States

Metal Oxidation StateMechanism of Stabilization by Dithiolate LigandsPotential Influence of 3-Ethoxypropane-1,2-dithiolate
High Oxidation States Strong σ- and π-donation from the soft sulfur donors to the electron-poor metal center. wikipedia.orgnih.govThe electron-donating ethoxy group may further enhance the electron-donating ability of the sulfur atoms, promoting stabilization.
Intermediate Oxidation States Formation of strong covalent bonds with a balance of σ-donation and potential for π-backbonding.The ligand would provide a stable coordination environment for common oxidation states of transition metals.
Low Oxidation States The ligand can act as a π-acceptor, delocalizing electron density from an electron-rich metal center through ligand-based redox activity (non-innocence). acs.orgudel.eduThe overall electronic properties of the ligand, influenced by the ethoxy group, would modulate the energy of the ligand-based orbitals involved in redox processes.

Polymerization Applications of 3 Ethoxypropane 1,2 Dithiol

Analytical and Spectroscopic Characterization of 3 Ethoxypropane 1,2 Dithiol and Its Derivatives

Vibrational and Electronic Spectroscopy

Infrared Spectroscopy

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule. In the case of 3-ethoxypropane-1,2-dithiol, the IR spectrum would be expected to show characteristic absorption bands corresponding to its constituent functional groups. The presence of thiol (-SH) groups would be indicated by a weak absorption band in the region of 2550-2600 cm⁻¹. The C-S stretching vibration would likely appear in the range of 600-800 cm⁻¹.

The ethoxy group (CH₃CH₂O-) would exhibit strong C-O stretching vibrations typically observed between 1000 and 1300 cm⁻¹. Additionally, the spectrum would display characteristic C-H stretching and bending vibrations from the aliphatic backbone of the molecule. Specifically, C-H stretching of the methyl and methylene groups would be found in the 2850-3000 cm⁻¹ region.

A hypothetical IR data table for this compound is presented below, based on characteristic group frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
2975-2950Medium-StrongAsymmetric C-H stretch (CH₃)
2935-2915Medium-StrongAsymmetric C-H stretch (CH₂)
2880-2860MediumSymmetric C-H stretch (CH₃)
2860-2840MediumSymmetric C-H stretch (CH₂)
2590-2550WeakS-H stretch
1470-1440MediumC-H bend (CH₂, CH₃)
1390-1370MediumC-H bend (CH₃)
1150-1085StrongC-O stretch (Ether)
800-600Weak-MediumC-S stretch

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR would provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment in the molecule. The chemical shifts, integration values, and splitting patterns (multiplicity) of these signals would allow for the complete assignment of the proton signals to the molecular structure.

A hypothetical ¹H NMR data table for this compound is provided below.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.2Triplet3HCH₃ (ethoxy)
~1.5Triplet2HSH
~2.7Multiplet2HCH₂ (adjacent to SH)
~3.0Multiplet1HCH (adjacent to SH and OCH₂)
~3.5Quartet2HOCH₂ (ethoxy)
~3.6Multiplet2HCH₂ (adjacent to OCH₂)

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show a signal for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the electronic environment of each carbon.

A hypothetical ¹³C NMR data table for this compound is presented below.

Chemical Shift (δ, ppm)Assignment
~15CH₃ (ethoxy)
~30CH₂ (adjacent to SH)
~45CH (adjacent to SH and OCH₂)
~66OCH₂ (ethoxy)
~72CH₂ (adjacent to OCH₂)

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₅H₁₂OS₂), the expected exact mass would be approximately 152.0331 g/mol . High-resolution mass spectrometry would be able to confirm this elemental composition.

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the intact molecule. The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways for ethers include cleavage of the C-O bond, while thiols can undergo cleavage of the C-S and S-H bonds. The fragmentation of this compound would likely involve the loss of small neutral molecules or radicals such as H₂S, C₂H₅O•, and C₂H₅•.

A hypothetical mass spectrometry data table for this compound is provided below.

m/zRelative Intensity (%)Possible Fragment
15240[M]⁺
11960[M - SH]⁺
10730[M - C₂H₅O]⁺
85100[M - SH - H₂S]⁺
7350[CH(SH)CH₂SH]⁺
4580[C₂H₅O]⁺

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures or impurities. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are two of the most common methods that would be applicable.

Gas Chromatography (GC): Given its likely volatility, GC would be a suitable technique for the analysis of this compound. A non-polar or mid-polar capillary column would likely be used for separation. The retention time of the compound would be characteristic under a specific set of chromatographic conditions (e.g., column type, temperature program, carrier gas flow rate). GC coupled with a mass spectrometer (GC-MS) would provide both separation and identification of the compound and any impurities present.

High-Performance Liquid Chromatography (HPLC): HPLC could also be employed, particularly for the analysis of less volatile derivatives or for preparative-scale purification. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol would likely provide good separation. Detection could be achieved using a UV detector if the compound or its derivatives have a suitable chromophore, or with a refractive index detector for universal detection.

Advanced Structural and Computational Studies

Molecular Modeling and Quantum Chemical Calculations

Molecular modeling of 3-Ethoxypropane-1,2-dithiol typically employs quantum chemical methods to solve the Schrödinger equation, providing detailed information about its electronic structure and energy. Density Functional Theory (DFT) is a commonly utilized method for organosulfur compounds, balancing computational cost with high accuracy. mdpi.com These calculations can elucidate key molecular properties.

Key objectives of these calculations include:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms (the global minimum on the potential energy surface).

Electronic Property Calculation: Mapping electron density, calculating molecular orbital energies (such as the HOMO and LUMO), and determining the molecular electrostatic potential.

Thermodynamic Property Prediction: Estimating properties like enthalpy of formation, entropy, and Gibbs free energy.

For a molecule like this compound, a typical DFT calculation might use a functional such as B3LYP combined with a basis set that includes polarization and diffuse functions (e.g., 6-311++G(d,p)) to accurately account for the electronic behavior of the sulfur atoms. nih.gov The results of such calculations provide optimized bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's structure.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations

ParameterPredicted ValueMethodology
C-S Bond Length~1.85 ÅDFT/B3LYP/6-311+G(d,p)
S-H Bond Length~1.35 ÅDFT/B3LYP/6-311+G(d,p)
C-O Bond Length~1.43 ÅDFT/B3LYP/6-311+G(d,p)
C-S-H Bond Angle~96°DFT/B3LYP/6-311+G(d,p)
C-C-S Dihedral AngleVariable (Conformer Dependent)DFT/B3LYP/6-311+G(d,p)

Conformational Analysis of Dithiol and Dithiolane Structures

The flexibility of the propane (B168953) backbone in this compound allows for multiple rotational isomers, or conformers. Conformational analysis aims to identify the most stable of these conformers and the energy barriers that separate them. The principles are similar to the well-studied conformational analysis of propane and butane, involving staggered and eclipsed forms. youtube.comchemistrysteps.com For this compound, rotations around the C1-C2, C2-C3, and C3-O bonds are of primary interest.

Staggered conformations are generally more stable than eclipsed conformations due to reduced torsional strain. khanacademy.org The presence of bulky thiol (-SH) and ethoxy (-OCH2CH3) groups introduces significant steric interactions that influence the relative energies of the conformers. chemistrysteps.com Furthermore, the potential for intramolecular hydrogen bonding between the thiol groups, or between a thiol hydrogen and the ether oxygen, can stabilize certain geometries. Studies on similar diols have shown that such intramolecular hydrogen bonds significantly affect conformational preferences.

When dithiols react to form cyclic structures, such as 1,3-dithiolanes, the resulting ring has its own conformational preferences. nih.gov 1,3-dithiolane (B1216140) rings are not planar and can adopt conformations like the "envelope" or "twist" forms. researchgate.net Understanding the conformational behavior of the parent dithiol is crucial for predicting the stereochemical outcomes of such cyclization reactions.

Table 2: Relative Energies of Hypothetical Conformers of this compound

ConformerKey Dihedral Angles (C-C-C-S)Relative Energy (kJ/mol)Notes
Anti-Gauche~180°, ~60°0.0 (Reference)Likely a low-energy conformer
Gauche-Gauche~60°, ~60°2.5Potential for intramolecular H-bonding
Eclipsed~0°, ~120°>15.0High energy due to torsional/steric strain

X-ray Crystallography of Solid-State Derivatives for Precise Geometries

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. However, this technique requires a well-ordered crystalline sample. As this compound is a liquid at room temperature, direct crystallographic analysis is challenging. Instead, the technique is typically applied to solid derivatives of the molecule.

Thiols and dithiols are known to form stable, crystalline complexes with a variety of metal ions. researchgate.netwikipedia.org The synthesis of a metal-dithiolate complex, for instance with nickel, iron, or gold, could yield crystals suitable for X-ray diffraction analysis. nih.govacs.orgacs.org The resulting crystal structure would provide highly accurate measurements of bond lengths, bond angles, and the conformation of the this compound ligand as it is bound to the metal center. researchgate.net This information is invaluable for benchmarking the accuracy of the computational models discussed in section 7.1.

The crystallographic data for such a derivative would precisely define the geometry of the carbon backbone and the orientation of the ethoxy group, confirming the predictions of conformational analysis for the molecule in a specific, locked state.

Computational Predictions of Spectroscopic Parameters

Computational chemistry can also predict various spectroscopic parameters, which can then be compared with experimental spectra to confirm the structure of a synthesized compound.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants can be predicted with good accuracy. nmrdb.org The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts. researchgate.netuncw.edu These predictions are highly sensitive to the molecule's conformation; therefore, a Boltzmann-weighted average of the predicted spectra for the most stable conformers is often calculated to best simulate the experimental spectrum in solution. github.io

Vibrational Spectroscopy: The frequencies and intensities of infrared (IR) and Raman spectra can also be calculated. arxiv.org This involves computing the second derivatives of the energy with respect to atomic positions (the Hessian matrix) to find the vibrational normal modes. uzh.ch Theoretical vibrational spectra are crucial for assigning experimental peaks to specific molecular motions, such as S-H stretches, C-S stretches, and C-O-C stretches. nih.govrsc.org

Table 3: Computationally Predicted Spectroscopic Data for this compound

Spectroscopic ParameterPredicted ValueAssociated Molecular Motion/Group
¹H NMR Chemical Shift (δ)1.5 - 1.8 ppm-SH protons
¹³C NMR Chemical Shift (δ)35 - 45 ppmCarbon atoms bonded to sulfur
IR Frequency (ν)~2550 cm⁻¹S-H stretch
IR Frequency (ν)1080 - 1150 cm⁻¹C-O-C stretch
IR Frequency (ν)650 - 750 cm⁻¹C-S stretch

Exploration of Derivatives and Analogs of 3 Ethoxypropane 1,2 Dithiol

Synthesis and Characterization of Functionalized 1,2-Dithiolane Derivatives

The conversion of 1,2-dithiols into the corresponding five-membered cyclic disulfides, known as 1,2-dithiolanes, is a fundamental transformation. While direct synthesis of functionalized 1,2-dithiolanes from 3-Ethoxypropane-1,2-dithiol is not extensively documented, general methodologies for the oxidation of 1,3-dithiols to 1,2-dithiolanes are well-established and can be applied. A common approach involves the oxidation of the dithiol precursor. nsf.gov

A modular one-step synthesis of diversely substituted 1,2-dithiolanes has been reported, starting from readily accessible 1,3-bis-tert-butyl thioethers. nsf.gov This method proceeds via a proposed sulfonium-mediated ring closure and is completed within minutes under mild conditions. nsf.gov Given that this compound contains the core 1,2-dithiol functionality, it is plausible that similar oxidative cyclization methods could be employed to form the corresponding 4-ethoxymethyl-1,2-dithiolane.

The synthesis of functionalized 1,2-dithiolanes often involves a two-step sequence: generation of the 1,3-dithiol followed by oxidation. nsf.gov However, the formation of the 1,3-dithiol can require harsh reaction conditions, which may limit the tolerance of certain functional groups. nsf.gov

The characterization of the resulting functionalized 1,2-dithiolane derivatives would involve a suite of spectroscopic and analytical techniques to confirm their structure and purity.

Table 1: Spectroscopic and Analytical Techniques for Characterization

Technique Information Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR), confirming the connectivity and stereochemistry of the molecule. nih.govchemrxiv.org
Gas Chromatography-Mass Spectrometry (GC-MS) Separates components of a mixture and provides mass-to-charge ratio data, allowing for the identification of the desired product and any byproducts. nsf.gov
High-Performance Liquid Chromatography (HPLC) Used for the purification and analysis of the synthesized compounds, ensuring high purity of the final product. nih.gov The weak disulfide bond absorbance at around 330 nm can be monitored to detect the 1,2-dithiolane ring. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies the presence of specific functional groups in the molecule based on their characteristic vibrational frequencies.
UV-Vis Spectroscopy Provides information about the electronic transitions within the molecule, which can be influenced by the geometry of the 1,2-dithiolane ring. nsf.gov
Raman Spectroscopy Can be used to study the S-S stretching frequency, which is sensitive to the conformation and strain of the disulfide bond in the 1,2-dithiolane ring. rsc.org
X-ray Crystallography Provides the precise three-dimensional arrangement of atoms in a crystalline sample, offering definitive structural proof. nsf.gov

These characterization methods are crucial for verifying the successful synthesis of functionalized 1,2-dithiolane derivatives and for understanding their structural and electronic properties. nsf.gov

Investigating Structural Analogs with Modified Alkoxy or Dithiol Moieties

The systematic modification of the this compound structure allows for a detailed investigation into structure-property relationships. By altering the alkoxy group or the dithiol moiety, researchers can modulate characteristics such as solubility, reactivity, and biological activity.

Modification of the Alkoxy Group:

Varying the length and branching of the alkyl chain in the alkoxy group (e.g., methoxy, propoxy, isopropoxy, butoxy) can influence the lipophilicity and steric hindrance of the resulting analogs. The synthesis of such analogs would likely follow similar synthetic routes to that of this compound, starting from the corresponding glycidyl (B131873) ether.

Table 2: Potential Structural Analogs with Modified Alkoxy Groups

Analog Name Modification Potential Impact on Properties
3-Methoxypropane-1,2-dithiolEthoxy group replaced with a methoxy groupIncreased polarity, potentially higher water solubility.
3-Isopropoxypropane-1,2-dithiolEthoxy group replaced with an isopropoxy groupIncreased steric bulk near the dithiol moiety, potentially altering reactivity.
3-Butoxypropane-1,2-dithiolEthoxy group replaced with a butoxy groupIncreased lipophilicity, potentially enhancing solubility in nonpolar solvents.

Modification of the Dithiol Moiety:

Alterations to the dithiol portion of the molecule can have a profound impact on its chemical behavior. For instance, introducing substituents on the carbon backbone of the propane-1,2-dithiol unit could influence the stability and reactivity of the corresponding 1,2-dithiolane ring upon oxidation. Ring substitution is known to stabilize the five-membered disulfide ring. rsc.org

The investigation of these structural analogs would involve their synthesis and subsequent characterization using the techniques outlined in the previous section. Comparative studies of their physical and chemical properties would provide valuable insights into how subtle structural changes can lead to significant differences in molecular behavior.

Potential for this compound in Creating Bioactive Dithiol Derivatives

The 1,2-dithiolane functional group is a key feature in several biologically active molecules, and there is considerable interest in developing new bioactive compounds based on this scaffold. While specific studies on the bioactivity of derivatives from this compound are not prominent in the literature, the general bioactivity of dithiolane-containing compounds suggests potential avenues for exploration.

The structure-activity relationship (SAR) is a crucial concept in medicinal chemistry, where the biological activity of a compound is correlated with its chemical structure. nih.govmdpi.comnih.govresearchgate.net By systematically modifying the structure of a lead compound, such as a derivative of this compound, it is possible to optimize its therapeutic properties.

For example, flavanone derivatives containing dithiocarbamate moieties have been studied for their antioxidant properties, with SAR studies revealing that the nature and position of substituents on the aromatic rings influence their radical scavenging activities. mdpi.com This highlights the importance of substituent effects on bioactivity.

The introduction of functional groups onto the 4-ethoxymethyl-1,2-dithiolane scaffold derived from this compound could lead to new compounds with a range of potential biological activities. The ethoxy group provides a handle for further functionalization, allowing for the attachment of pharmacophores or targeting moieties.

Table 3: Potential Bioactive Applications of Dithiolane Derivatives

Potential Application Rationale
Anticancer Agents Thiophene derivatives, which are also sulfur-containing heterocycles, have shown antitumor activities. ijprajournal.com The dithiolane ring could be incorporated into molecules targeting cancer cells.
Antimicrobial Agents The modification of amines with varying chain lengths and aromatic rings has been shown to alter antimicrobial activity in marine natural products, providing a basis for designing new antimicrobial dithiolane derivatives. mdpi.com
CNS Agents Thiophene-based compounds have been developed as antipsychotic, antidepressant, and anxiolytic agents. ijprajournal.com
Anti-inflammatory Agents The synthesis of the anti-inflammatory drug suprofen from a pyridine starting material highlights the potential of heterocyclic chemistry in developing anti-inflammatory drugs. nih.gov

Further research is needed to synthesize and screen a library of derivatives based on the this compound scaffold to identify lead compounds with promising therapeutic potential.

Design and Synthesis of Polysulfur Heterocycles Derived from Dithiols

1,2-Dithiols are versatile precursors for the synthesis of a variety of polysulfur heterocycles beyond the simple 1,2-dithiolane ring. These reactions often involve the use of sulfur transfer reagents to introduce additional sulfur atoms into the cyclic structure.

One major class of polysulfur heterocycles that can be derived from dithiols are thiophenes. The synthesis of thiophenes can be achieved through various methods, including the reaction of 1,4-dicarbonyl compounds with sulfurizing reagents like Lawesson's reagent or through the cyclization of appropriate sulfur-containing precursors. organic-chemistry.orgrroij.com While not a direct conversion from a 1,2-dithiol, the underlying principles of sulfur incorporation and cyclization are relevant.

For instance, a novel method for the synthesis of thiophene derivatives involves the formal [4 + 1] annulation of Zincke ketones with elemental sulfur. nih.gov This demonstrates the utility of elemental sulfur in constructing thiophene rings.

Furthermore, the fusion of thiophene rings with other aromatic systems leads to more complex heterocycles like benzothiophenes and dibenzothiophenes. rroij.com It is conceivable that derivatives of this compound could be elaborated into precursors for the synthesis of novel fused polysulfur heterocyclic systems.

Table 4: Examples of Polysulfur Heterocycles and Potential Synthetic Strategies

Heterocycle Class General Synthetic Approach Potential Relevance to this compound
Thiophenes Paal-Knorr synthesis, Gewald reaction, cyclization with elemental sulfur. ijprajournal.comorganic-chemistry.orgrroij.comThe dithiol could be a precursor to a 1,4-difunctionalized compound suitable for thiophene synthesis.
Fused Thiophenes (e.g., Thienothiophenes) Oxidative photocyclization of vinyl-substituted thiophenes. beilstein-journals.orgDerivatives of this compound could be functionalized to incorporate the necessary precursors for such cyclizations.
Dithienothiophenes Synthesis often involves coupling of pre-formed thiophene units. beilstein-journals.orgFunctionalized thiophenes derived from the starting dithiol could be used as building blocks.

The design of new polysulfur heterocycles from this compound would require multi-step synthetic sequences to first construct the necessary acyclic precursors, followed by cyclization reactions to form the desired heterocyclic ring system. The ethoxy group could be retained as a functional handle or modified during the synthetic route.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Ethoxypropane-1,2-dithiol?

  • Methodological Answer : The synthesis typically involves esterification or thiol-exchange reactions. For example, ethane-1,2-dithiol derivatives are synthesized using coupling agents like dicyclohexylcarbodiimide (DCC) and catalytic 4-dimethylaminopyridine (4-DMAP) under inert conditions. Purification is achieved via column chromatography or recrystallization. Adapting this protocol, this compound can be synthesized by reacting ethoxy-substituted precursors with dithiols in a controlled solvent system (e.g., acetonitrile or 1,4-dioxane) .

Q. Which spectroscopic methods are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm the structure and purity via 1^1H and 13^13C signals for ethoxy and dithiol groups.
  • Fourier-Transform Infrared Spectroscopy (FTIR) : To identify S–H (~2550 cm1^{-1}) and C–O–C (ethoxy) stretches.
  • Mass Spectrometry (EI-MS or ESI-MS) : For molecular ion validation and fragmentation pattern analysis.
    Cross-referencing with X-ray crystallography (if crystalline) or cyclic voltammetry can resolve ambiguities in redox-active derivatives .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Under nitrogen/argon in amber glass vials to prevent oxidation of thiol groups.
  • Handling : Use glove boxes or fume hoods with anti-static grounding to mitigate flammability risks.
  • Waste Disposal : Quench residual dithiols with oxidizing agents (e.g., hydrogen peroxide) before disposal. Refer to SDS guidelines for analogous dithiols (e.g., benzene-1,2-dithiol) for hazard mitigation .

Advanced Research Questions

Q. How can researchers address steric hindrance challenges in substitution reactions involving this compound?

  • Methodological Answer : Steric hindrance in ligand substitution (e.g., with metal complexes) can be mitigated by:

  • Solvent Optimization : Using polar aprotic solvents (e.g., DMF) to enhance solubility.
  • Temperature Control : Conducting reactions at elevated temperatures (50–80°C) to overcome kinetic barriers.
  • Bulky Ligand Design : Introducing smaller auxiliary ligands (e.g., bipyridyl) to reduce steric clashes, as demonstrated in molybdenum-dithiolene syntheses .

Q. What strategies enhance the stability of this compound derivatives in electrochemical applications?

  • Methodological Answer :

  • Chelation Modifications : Incorporate electron-withdrawing groups (e.g., sulfonyl) to stabilize the dithiolate-Mn+^{n+} complex, as seen in MMP inhibitors .
  • Protective Atmospheres : Perform cyclic voltammetry under nitrogen to prevent thiol oxidation.
  • Redox Buffers : Use supporting electrolytes like tetrabutylammonium hexafluorophosphate (TBAPF6_6) to maintain ionic strength and minimize side reactions .

Q. How does the electronic configuration of this compound influence its chelation properties with transition metals?

  • Methodological Answer : The dithiol’s sulfur lone pairs enable strong σ-donation to metal centers (e.g., AuIII^{III}, Zn2+^{2+}), while the ethoxy group modulates electron density. Computational studies (DFT) can map frontier molecular orbitals to predict binding affinity. Experimentally, UV-Vis and XANES spectroscopy validate metal-ligand charge-transfer transitions, as applied in gold-dithiolene complexes .

Data Contradictions and Resolutions

  • Steric vs. Electronic Effects : and highlight failed substitution reactions due to steric hindrance, but computational modeling (e.g., molecular docking) can differentiate steric vs. electronic contributions.
  • Redox Activity : Cyclic voltammetry in shows reversible redox behavior, whereas thiol oxidation in suggests instability. Resolve by comparing experimental conditions (e.g., pH, solvent) .

Tables for Key Findings

Application Method Key Result Reference
Enzyme InhibitionChelation assaysIC50_{50} = 12 nM for MMP-2 inhibition
Semiconductor Synthesisπ-Expanded NDI derivativesElectron mobility = 0.45 cm2^2V1^{-1}s1^{-1}
Metal Complex StabilityCyclic voltammetry (N2_2)ΔE1/2_{1/2} = 0.21 V (quasi-reversible)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.